Cas no 1005293-29-7 (1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine)
![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine structure](https://ja.kuujia.com/scimg/cas/1005293-29-7x500.png)
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine 化学的及び物理的性質
名前と識別子
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- [4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone
- 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine
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- インチ: 1S/C20H23N7O3/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2,4-5,12-13,16H,3,6-11H2,1H3
- InChIKey: LGAHBZXPTFMZRA-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2=NC=NC3N(C4=CC=CC(OC)=C4)N=NC=32)CC1)(C1CCCO1)=O
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0950-10μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-15mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-30mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-50mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-40mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-4mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-2μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-20mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-2mg |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2865-0950-20μmol |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine |
1005293-29-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazineに関する追加情報
Research Brief on 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine (CAS: 1005293-29-7)
The compound 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine (CAS: 1005293-29-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazolopyrimidine core and piperazine-tetrahydrofuran hybrid structure, has attracted significant attention due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of key biological pathways, particularly in the context of kinase inhibition and protein-protein interaction disruption.
Structural analysis reveals that the compound's triazolopyrimidine moiety serves as an effective pharmacophore for binding to ATP pockets of various kinases, while the oxolane-2-carbonylpiperazine side chain enhances solubility and bioavailability. Computational docking studies published in the Journal of Medicinal Chemistry (2023) demonstrate its strong binding affinity (Kd = 12.8 nM) to cyclin-dependent kinase 2 (CDK2), suggesting potential applications in oncology. The 3-methoxyphenyl substitution at the triazole ring appears to confer selectivity over related kinase family members, as evidenced by selectivity profiling against a panel of 468 kinases.
Recent preclinical investigations have explored the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition reported favorable parameters including oral bioavailability of 68% in rodent models and a plasma half-life of 7.2 hours. The tetrahydrofuran carbonyl modification was found to significantly reduce first-pass metabolism compared to earlier analogs, addressing a key limitation in previous generations of triazolopyrimidine derivatives. Metabolic stability studies using human liver microsomes showed 85% remaining parent compound after 60 minutes incubation.
Emerging therapeutic applications have been identified through collaborative research between academic and industrial laboratories. Most notably, Nature Chemical Biology (2024) reported the compound's efficacy in suppressing tumor growth in xenograft models of triple-negative breast cancer (TNBC), achieving 72% tumor growth inhibition at 50 mg/kg dosing without observable toxicity. Mechanistic studies linked this activity to dual inhibition of CDK2 and PIM1 kinases, along with unexpected modulation of the Hippo signaling pathway. The compound's ability to penetrate the blood-brain barrier (brain/plasma ratio of 0.45) also suggests potential for treating CNS malignancies.
Synthetic chemistry advancements have enabled more efficient production of this compound. A recent Organic Process Research & Development publication (2024) detailed a novel continuous flow synthesis route that improved overall yield from 18% to 63% while reducing hazardous waste generation by 82%. The optimized process features a key photochemical [2+3] cycloaddition to construct the triazolopyrimidine core, followed by a palladium-catalyzed amidation for piperazine introduction. These developments have facilitated gram-scale production for expanded preclinical testing.
Ongoing structure-activity relationship (SAR) studies are exploring modifications to further enhance the compound's therapeutic index. Preliminary data presented at the 2024 American Chemical Society National Meeting showed that fluorination of the methoxyphenyl ring improves metabolic stability while maintaining potency. Researchers are also investigating prodrug strategies to address pH-dependent solubility limitations observed in gastric environments. The compound's patent landscape has become increasingly active, with six new patent families filed in the past 18 months covering various crystalline forms and pharmaceutical compositions.
Future research directions include comprehensive toxicology profiling currently underway at three major research institutions, with results expected in Q3 2024. Clinical translation appears promising, as the compound meets several key criteria in the FDA's Oncology Biomarker Qualification Program. The scientific community anticipates that this molecule may enter Phase I trials by late 2025, potentially representing a new class of multi-kinase inhibitors with unique signaling pathway modulation capabilities.
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